molecular formula C21H24N6O2 B11193450 N-cyclohexyl-1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxamide

N-cyclohexyl-1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B11193450
M. Wt: 392.5 g/mol
InChI Key: SXDBKCXNDWNXDR-UHFFFAOYSA-N
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Description

N-cyclohexyl-1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxamide is a complex organic compound featuring multiple functional groups, including a cyclohexyl ring, a cyclopropyl group, an oxadiazole ring, a pyridine ring, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxamide typically involves multi-step organic synthesisCommon reagents used in these steps include cyclopropylamine, pyridine derivatives, and various catalysts for cyclization reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the rings .

Mechanism of Action

The mechanism by which N-cyclohexyl-1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of oxadiazole, pyridine, and pyrazole rings, such as:

Uniqueness

Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C21H24N6O2

Molecular Weight

392.5 g/mol

IUPAC Name

N-cyclohexyl-1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methylpyrazole-4-carboxamide

InChI

InChI=1S/C21H24N6O2/c1-13-17(20(28)24-16-5-3-2-4-6-16)12-23-27(13)18-10-9-15(11-22-18)21-25-19(26-29-21)14-7-8-14/h9-12,14,16H,2-8H2,1H3,(H,24,28)

InChI Key

SXDBKCXNDWNXDR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C2=NC=C(C=C2)C3=NC(=NO3)C4CC4)C(=O)NC5CCCCC5

Origin of Product

United States

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